molecular formula C18H32O3 B212013 (9Z)-(12S,13R)-12,13-Epoxyoctadecenoic acid CAS No. 503-07-1

(9Z)-(12S,13R)-12,13-Epoxyoctadecenoic acid

Cat. No. B212013
CAS RN: 503-07-1
M. Wt: 296.4 g/mol
InChI Key: CCPPLLJZDQAOHD-GJGKEFFFSA-N
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Description

The compound is a type of fatty acid, similar to linolenic acid . Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are key components of lipids and play crucial roles in biological systems .


Synthesis Analysis

While specific synthesis methods for this compound were not found, fatty acids are typically synthesized in organisms through fatty acid synthesis pathways . These pathways involve the condensation of acetyl-CoA units, which are then reduced, dehydrated, and further reduced to form a saturated fatty acid .


Molecular Structure Analysis

The molecular structure of fatty acids typically consists of a carboxyl group (-COOH) attached to a long aliphatic chain, which can be either saturated or unsaturated . The presence of double bonds in the aliphatic chain can lead to cis-trans isomerism .


Chemical Reactions Analysis

Fatty acids can undergo various chemical reactions due to the presence of the carboxyl group and any double bonds in the aliphatic chain . These reactions include esterification, hydrogenation, oxidation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of fatty acids depend on the length and saturation of the aliphatic chain . For example, they can influence the melting point, boiling point, solubility, and reactivity of the fatty acid .

Scientific Research Applications

Acid-Catalyzed Transformation in Biological Systems

The acid-catalyzed transformation of 13(S)-hydroperoxylinoleic acid leads to the formation of compounds including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid. This process demonstrates a significant presence in biological systems, indicating a potential role in metabolic pathways and physiological functions (Gardner, Nelson, Tjarks, & England, 1984).

Role in Health and Disease

A review on linoleic acid metabolites, including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, highlighted its association with various disease states and biological functions. The metabolite has been implicated in cytotoxic processes and is being explored for its potential roles in pain perception, immune response, and brown adipose tissue activation (Hildreth, Kodani, Hammock, & Zhao, 2020).

Thermal Decomposition and Volatile Formation

Studies on the thermal decomposition of isomeric compounds related to (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid reveal insights into the formation of volatile compounds. This has implications for understanding the stability and behavior of these compounds under different conditions (Gardner & Selke, 1984).

Enzymatic Conversion in Linoleic Acid Metabolism

Research on the enzymatic conversion of linoleic acid hydroperoxide to various fatty acids, including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, provides insights into the metabolic pathways and enzymatic processes involved in fatty acid metabolism (Dix & Marnett, 1985).

Implications in Plant Defense

The enantiocontrolled synthesis of naturally occurring derivatives of (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, which are self-defensive substances against rice blast disease, suggests its significant role in plant defense mechanisms (Honda, Ohta, & Mizutani, 1999).

Stereocontrolled Hydrolysis and Enzymatic Features

Stereocontrolled hydrolysis of linoleic acid monoepoxides, including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, catalyzed by soybean epoxide hydrolase, has been studied for its unique stereochemical properties. This provides valuable insights into the enzymatic processing and potential applications in bioengineering (Blée & Schuber, 1995).

Toxicity Studies

Research into the toxicity of linoleic acid metabolites, including (9Z)-(12S,13R)-12,13-epoxyoctadecenoic acid, contributes to the understanding of its potential toxic effects in various biological systems, which is crucial for evaluating safety in therapeutic and nutritional contexts (Greene & Hammock, 1999).

Safety And Hazards

The safety and hazards associated with fatty acids depend on the specific fatty acid and its concentration . Some fatty acids are safe and even essential for human health at appropriate concentrations, but they can be harmful at high concentrations or under certain conditions .

Future Directions

Research on fatty acids is ongoing and spans a wide range of fields, from biochemistry and medicine to materials science and environmental science . Future research directions could include exploring new synthesis methods, investigating the roles of lesser-known fatty acids in biological systems, developing new applications for fatty acids, and more .

properties

IUPAC Name

(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPLLJZDQAOHD-GJGKEFFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895851
Record name (+)-Vernolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vernolic acid

CAS RN

503-07-1, 17966-13-1
Record name Vernolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernolic acid (+)-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vernolic acid, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Vernolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERNOLIC ACID, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VERNOLIC ACID, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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